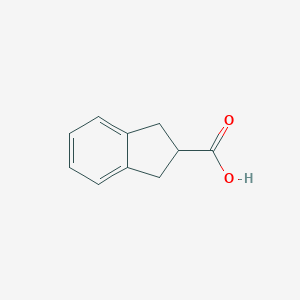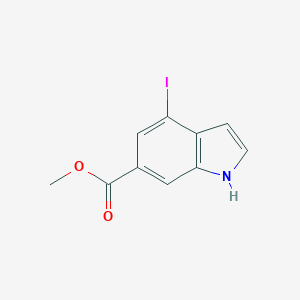![molecular formula C10H14N2O4S B184302 N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide CAS No. 83209-82-9](/img/structure/B184302.png)
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide, also known as MMSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMSA is a derivative of acetanilide, which is a widely used organic compound in pharmaceuticals and dyes. MMSA has unique properties that make it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. This compound also inhibits the activation of NF-κB, which is a transcription factor involved in inflammation and immune response. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cell proliferation. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. This compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases. Furthermore, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has several advantages for lab experiments, such as its low toxicity, high stability, and ease of synthesis. This compound is also soluble in various solvents, which makes it suitable for different experimental conditions. However, this compound has some limitations, such as its limited availability and high cost. Furthermore, this compound may exhibit different properties depending on the experimental conditions, which may affect the reproducibility and reliability of the results.
Direcciones Futuras
There are several future directions for the study of N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide, such as exploring its potential applications in drug development, understanding its mechanism of action, and optimizing its synthesis method. This compound has shown promising results in various fields, such as cancer therapy and neuroprotection, which warrant further investigation. Additionally, elucidating the mechanism of action of this compound may provide insights into the molecular pathways involved in various diseases. Finally, optimizing the synthesis method of this compound may improve its purity, yield, and cost-effectiveness, which may facilitate its widespread use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized through a multistep process and has been studied for its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. The mechanism of action of this compound involves the inhibition of various enzymes and signaling pathways, and it has been found to have various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide can be synthesized through a multistep process that involves the reaction of 4-nitroanisole with methylsulfonyl chloride, followed by reduction with iron powder and acetylation with acetic anhydride. The final product is obtained by recrystallization from ethanol. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has been studied for its potential applications in various fields, such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, this compound has demonstrated potent antibacterial and antifungal properties against various pathogens.
Propiedades
| 83209-82-9 | |
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
N-[4-(methanesulfonamido)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-7(13)11-9-5-4-8(6-10(9)16-2)12-17(3,14)15/h4-6,12H,1-3H3,(H,11,13) |
Clave InChI |
JCUPIBLQIODAEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)OC |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


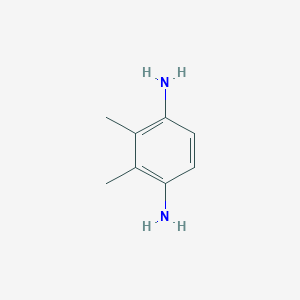
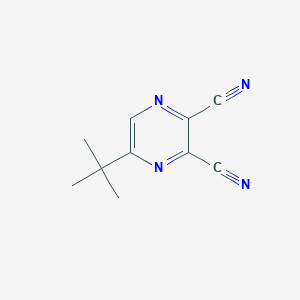
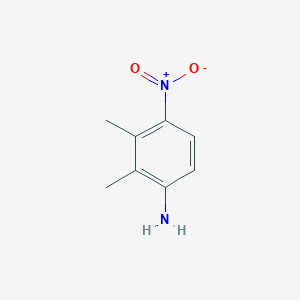
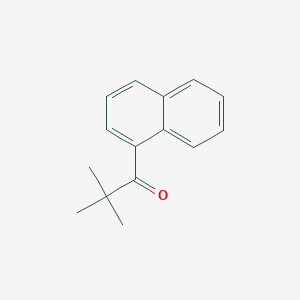
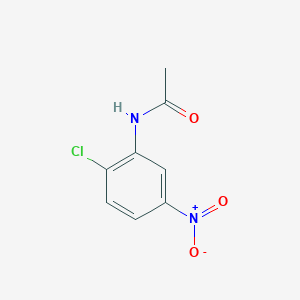
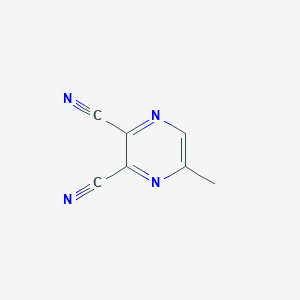
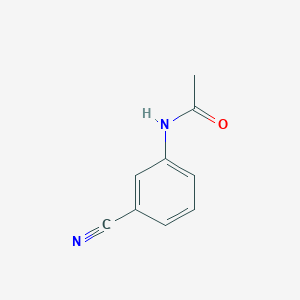
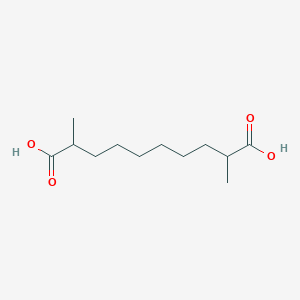
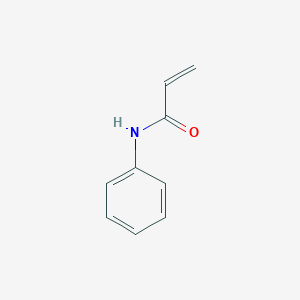
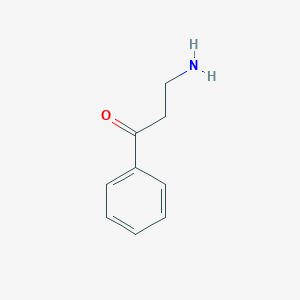
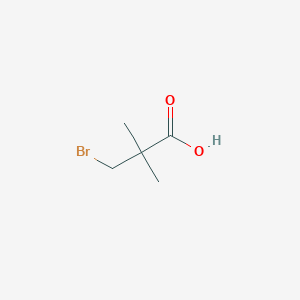
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
